3-cyclopropyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine
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Overview
Description
The compound with the identifier “3-cyclopropyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of such compounds generally involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine can undergo various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more hydrogenated forms of the compound.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-cyclopropyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine can be identified using databases like PubChem, which provide information on structurally related molecules. These compounds may share similar chemical properties and biological activities.
Uniqueness
This compound may exhibit unique properties that distinguish it from other similar compounds. These could include specific binding affinities, reactivity under certain conditions, or unique biological effects. Comparing its structure and activity with related compounds can help highlight these unique features.
Conclusion
This compound is a compound with significant potential in various scientific and industrial applications. Understanding its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provides valuable insights into its utility and potential impact.
Properties
IUPAC Name |
3-cyclopropyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-2-6-13-8(7-3-4-7)11-12-9(13)10-5-1/h7H,1-6H2,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYCHAFYUSGBTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NNC2=NC1)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C(=NNC2=NC1)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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